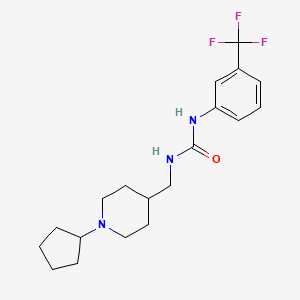

![molecular formula C23H14N4O4 B2371442 (E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide CAS No. 634578-16-8](/img/structure/B2371442.png)

(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide, also known as CPI-169, is a small molecule inhibitor that has gained significant attention in the field of cancer research. CPI-169 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene expression regulation.

Wissenschaftliche Forschungsanwendungen

1. Industrial and Environmental Applications

Acrylamide is widely used in various industries due to its property as an alpha,beta-unsaturated reactive molecule. It is primarily utilized to synthesize polyacrylamide, which finds applications as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. Its role is also significant in laboratories as a solid support for protein separation via electrophoresis. Understanding the chemistry, metabolism, pharmacology, and toxicology of acrylamide is crucial due to potential human exposure from both external sources and the diet (Friedman, 2003).

2. Applications in Food Industry

The formation of acrylamide in heat-treated carbohydrate-rich foods has prompted extensive research into its chemistry, agriculture practices, and toxicology. Acrylamide formation is closely linked to food composition, with factors such as the presence of sugars and availability of free amino acids like asparagine playing a significant role. Various food categories, including potatoes, biscuits, cereals, and coffee, are studied for acrylamide content, and measures are taken to mitigate its formation while maintaining the food's organoleptic properties (Taeymans et al., 2004).

3. Microgels and Hybrids

Acrylamide-based microgels have attracted attention due to their potential applications in various fields, including nanotechnology, drug delivery, sensing, and catalysis. Their responsive behavior to environmental conditions like temperature, pH, and ionic strength makes them suitable for these applications. The synthesis, properties, and applications of such microgels are areas of active research and development (Begum et al., 2019).

4. Coordination Chemistry

The coordination chemistry of acrylamide with various transition metals has been surveyed in literature. The potential versatility of acrylamide as a ligand and its complexes, mainly through carbonyl oxygen coordination, opens up avenues for understanding its reactivity in biological systems. This knowledge is critical for elucidating the mechanism of acrylamide metabolism and its health effects, especially concerning its presence in food (Girma et al., 2005).

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O4/c24-14-17(23(28)25-18-7-9-19(10-8-18)27(29)30)12-15-6-11-21-20(13-15)22(31-26-21)16-4-2-1-3-5-16/h1-13H,(H,25,28)/b17-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVPDOBAOKZQCU-SFQUDFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=C(C#N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)

![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)

![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)

![5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2371367.png)

![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2371378.png)